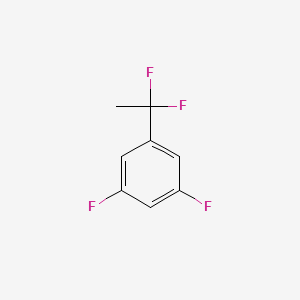

1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCKDBDOFDSZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271033 | |

| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-10-9 | |

| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical profile. These changes can include enhanced metabolic stability, increased binding affinity, and modified lipophilicity, all of which are critical parameters in the optimization of bioactive compounds.[1]

This guide focuses on this compound, a molecule that exemplifies the strategic use of multiple fluorine substitutions. It features a geminal difluoroethyl group attached to a difluorinated aromatic ring, creating a scaffold of significant interest for researchers in medicinal and agrochemical chemistry. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive analysis of the compound's properties, reactivity, and synthetic rationale, grounded in established chemical principles and tailored for professionals in the field.

Core Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental identifiers and properties. This compound is a structurally precise compound with a defined set of characteristics that govern its behavior in chemical and biological systems.

Identifiers and Structural Data

-

IUPAC Name: this compound[2]

-

CAS Number: 1138445-10-9[3]

-

Molecular Formula: C₈H₆F₄[2]

-

Molecular Weight: 178.13 g/mol [2]

-

Canonical SMILES: CC(C1=CC(=CC(=C1)F)F)(F)F[2]

-

InChIKey: SBCKDBDOFDSZFH-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimental data for this specific molecule is not widely published. However, we can consolidate computed properties and draw rational comparisons with structurally analogous compounds to build a reliable profile.

| Property | Value / Observation | Source / Citation |

| Molecular Weight | 178.13 g/mol | PubChem[2] |

| XLogP3-AA (Lipophilicity) | 2.9 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 4 (from Fluorine atoms) | PubChem (Computed)[2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |

| Hazard Identification | Irritant | Matrix Scientific[3] |

| Boiling Point (Analog) | 123-124 °C (for 1-Ethynyl-3,5-difluorobenzene) | Sigma-Aldrich[4] |

| Density (Analog) | 1.09 g/mL (for 1-Ethyl-3,5-difluorobenzene) | Chem-Impex[5] |

The computed XLogP3 value of 2.9 suggests significant lipophilicity, a direct consequence of replacing hydrogen with fluorine. This property is critical in drug design as it influences membrane permeability and transport. The absence of hydrogen bond donors and a polar surface area of zero further reinforces the non-polar character of the molecule.[2]

Electronic Effects and Chemical Reactivity

The reactivity of this compound is dominated by the powerful inductive effects of its four fluorine atoms. Understanding these effects is key to predicting its behavior in synthetic transformations and its interactions in biological systems.

The two fluorine atoms on the ethyl group (-CF₂CH₃) are strongly electron-withdrawing, which has two major consequences:

-

Increased Acidity of the Methyl Protons: The protons on the adjacent methyl group are more acidic than in a non-fluorinated ethyl group, although not typically acidic enough for deprotonation by common bases.

-

Stability of Adjacent Cations: The gem-difluoro group destabilizes the formation of a positive charge on the benzylic carbon, making Sₙ1-type reactions at this position highly unfavorable.

The fluorine atoms on the aromatic ring at the 3- and 5-positions are also strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Any substitution would be directed to the 2-, 4-, or 6-positions. Conversely, these fluorines activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires a strong nucleophile and forcing conditions.

The 1,1-difluoroethyl moiety is a key pharmacophore. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding as a lipophilic hydrogen bond donor due to the polarization of the C-H bonds in the methyl group.[6] This allows it to mimic the interactions of these common functional groups while increasing the molecule's metabolic stability.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Deoxofluorination of 1-(3,5-Difluorophenyl)ethan-1-one

This protocol details the critical fluorination step. As a self-validating system, it includes in-process checks and explains the rationale behind procedural choices.

Warning: Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) are hazardous and moisture-sensitive. This procedure must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere.

Materials:

-

1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.

-

Rationale: Rigorous exclusion of moisture is critical to prevent the decomposition of the DAST reagent and the formation of byproducts.

-

-

Reagent Charging: 1-(3,5-Difluorophenyl)ethan-1-one (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice-water bath.

-

Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the fluorinating agent, improving selectivity and safety.

-

-

Reagent Addition: DAST (1.2 eq) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. The DAST solution is added dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Rationale: Slow, controlled addition is crucial for managing the reaction rate and preventing runaway reactions. A slight excess of DAST ensures complete conversion of the starting material.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot in NaHCO₃.

-

Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion.

-

-

Reaction Quench: Once the reaction is complete, the flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Rationale: The quench neutralizes unreacted DAST and acidic byproducts. This step is highly exothermic and produces gas, requiring slow addition and efficient cooling.

-

-

Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Rationale: This standard aqueous workup removes inorganic salts and water-soluble impurities. Drying the organic layer is essential before solvent removal.

-

-

Purification: The resulting crude oil is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.

-

Applications in Drug Discovery and Development

The this compound scaffold is not merely a chemical curiosity; it represents a strategic building block for creating next-generation therapeutics. Its value stems from the predictable and beneficial ways in which its fluorine atoms modulate molecular properties. [7][8] The introduction of the gem-difluoroethyl group can significantly block oxidative metabolism at the benzylic position, a common liability for many drug candidates. This leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. [1]

Caption: Logic workflow for fluorination in drug candidate optimization.

The difluorinated aromatic ring further enhances this effect and can be used to fine-tune the electronic environment of the molecule to optimize its binding affinity with a biological target. The overall increase in lipophilicity can also improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is advantageous for developing treatments for central nervous system disorders.

Conclusion

This compound is a highly functionalized building block that embodies the principles of modern medicinal chemistry. Its properties are a direct result of the strategic placement of four fluorine atoms, which collectively enhance metabolic stability, modulate lipophilicity, and provide unique bioisosteric properties. While detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from well-understood principles of organofluorine chemistry. The synthetic pathways are accessible through established deoxofluorination reactions, making it a viable candidate for inclusion in discovery and development pipelines. For researchers and scientists, this molecule offers a powerful tool for overcoming common challenges in drug design, ultimately enabling the creation of safer and more effective medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Difluoroethylation Reactions of Organic Compounds. [Link]

-

Pharmaffiliates. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link]

-

Ni, C., Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

PubChem. 1-Ethyl-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

ResearchGate. (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. [Link]

-

ResearchGate. A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. [Link]

-

ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1138445-10-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 1-Ethynyl-3,5-difluorobenzene 97 151361-87-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS 1138445-10-9): A Key Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design, offering profound enhancements to metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene, a specialized building block that uniquely combines two highly valuable fluorinated motifs: the bioisosteric gem-difluoroethyl group and the metabolically robust 3,5-difluorophenyl ring. We will delve into its physicochemical properties, present a detailed and mechanistically-grounded synthesis protocol, explore its strategic applications in drug design, and provide essential handling information. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced fluorinated intermediates to accelerate the discovery of next-generation therapeutics.

The Strategic Imperative of Fluorination: Bioisosterism and Metabolic Hardening

The deliberate use of fluorine in drug design is a proven strategy for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Two key concepts underpin the utility of this compound:

-

The gem-Difluoromethylene Group as a Carbonyl Bioisostere: The CF₂ group is a non-hydrolyzable, non-reducible bioisostere of a ketone or aldehyde carbonyl group.[2][3] Replacing a metabolically susceptible carbonyl with a gem-difluoromethylene unit can block oxidative metabolism, enhance membrane permeability by reducing polarity, and improve the compound's in-vivo half-life without drastically altering its steric profile.[4][5]

-

The 3,5-Difluorophenyl Moiety for Metabolic Blocking: The phenyl ring is a common site of metabolic oxidation by Cytochrome P450 enzymes. Introducing strongly electron-withdrawing fluorine atoms, particularly at the meta positions, deactivates the ring towards electrophilic attack, effectively "hardening" it against metabolic degradation.[6]

The title compound synergistically combines these features, offering a pre-packaged scaffold for introducing a metabolically resilient, bioisosterically-relevant ethyl side chain onto a similarly resilient aromatic core.

Physicochemical Properties and Molecular Data

This compound is a colorless liquid at room temperature, possessing a unique combination of properties derived from its tetrafluorinated structure.

| Property | Value | Source |

| CAS Number | 1138445-10-9 | [7][8] |

| Molecular Formula | C₈H₆F₄ | [7][8] |

| Molecular Weight | 178.13 g/mol | [8] |

| MDL Number | MFCD11845812 | [7] |

| Predicted Boiling Point | 137.1 ± 35.0 °C | [9] |

| XLogP3-AA | 2.9 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the structure allows for clear predictions:

-

¹H NMR: The spectrum would be characterized by a triplet in the aliphatic region (~1.8-2.2 ppm) for the CH₃ group, with a characteristic coupling constant (³JHF) due to the adjacent CF₂ group. The aromatic region would show two signals corresponding to the H2/H6 and H4 protons of the 3,5-difluorophenyl ring.

-

¹⁹F NMR: Two distinct signals would be expected. One for the two equivalent aromatic fluorine atoms and another, more upfield, for the gem-difluoroethyl (CF₂) group, which would appear as a quartet due to coupling with the three protons of the methyl group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178.04.

Synthesis and Manufacturing Pathway

The most logical and efficient synthesis of this compound is a two-step process starting from the commercially available 3',5'-difluoroacetophenone. The key transformation is the conversion of the ketone carbonyl to a gem-difluoride via deoxyfluorination.

Overall Synthesis Workflow

The workflow involves the direct fluorination of the ketone precursor using a specialized deoxyfluorinating agent.

Key Transformation: Deoxyfluorination

Causality and Reagent Selection: The conversion of a carbonyl to a gem-difluoride is a powerful transformation in fluorination chemistry. While several reagents can accomplish this, including Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) is often the superior choice for both laboratory and scale-up applications.[10][11][12] Deoxo-Fluor is more thermally stable than DAST, which is known to be unstable upon heating and can detonate.[13] This enhanced stability often leads to cleaner reactions, higher yields, and a significantly better safety profile.[10][14]

Reaction Mechanism: The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A subsequent elimination sequence, driven by the formation of stable byproducts, results in the final gem-difluorinated product.[15][16]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for deoxyfluorination of ketones.[11][12]

Materials:

-

3',5'-Difluoroacetophenone (1.0 eq)

-

Deoxo-Fluor (1.7 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ethanol (catalytic, ~0.2 eq, optional but often beneficial)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, nitrogen-purged plastic or Teflon reaction vessel equipped with a magnetic stir bar, add 3',5'-difluoroacetophenone (1.0 eq).

-

Dissolution: Dissolve the ketone in anhydrous DCM (approx. 0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add ethanol (0.2 eq) to the solution, followed by the slow, dropwise addition of Deoxo-Fluor (1.7 eq). Caution: The reaction can be exothermic. Maintain the internal temperature below 5-10 °C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-48 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: The quench is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Drug Discovery and Development

The primary value of this building block is to serve as a versatile intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs).

Bioisosteric Replacement Strategy: A common strategy involves synthesizing an analog of a lead compound where a carbonyl group is replaced by the gem-difluoro moiety from the title compound. This can be a powerful tactic to overcome metabolic liabilities associated with the carbonyl.[4]

Key Advantages for Medicinal Chemists:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, protecting the molecule from common metabolic pathways.[5]

-

Modulation of Physicochemical Properties: The substitution of oxygen with two fluorine atoms increases lipophilicity (LogP) and can alter the molecule's hydrogen bond accepting capacity, potentially improving membrane permeability and oral bioavailability.[5][17]

-

Fine-Tuning of Potency: The strong dipole moment of the C-F bonds can lead to favorable interactions within a target protein's binding pocket, maintaining or even enhancing biological activity compared to the carbonyl analog.

Safety, Handling, and Storage

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as an irritant.[7][18] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][18]

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use spark-proof tools and take precautionary measures against static discharge, as is standard for organic solvents and reagents.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion

This compound stands out as a highly strategic and enabling building block for pharmaceutical research and development. It provides medicinal chemists with a powerful tool to address common drug discovery challenges, particularly metabolic instability. By synergistically combining the bioisosteric gem-difluoroethyl group with the metabolically robust 3,5-difluorophenyl core, this reagent facilitates the rational design of drug candidates with improved pharmacokinetic profiles. Its straightforward synthesis from a common precursor via a reliable deoxyfluorination reaction further enhances its utility, making it an indispensable component in the modern medicinal chemist's toolbox.

References

-

Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

-

Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

-

Organic Chemistry Portal. Ketone to Difluoro - Deoxo-Fluor. [Link]

-

ResearchGate. The replacement and application of carbonyl bioisosteres. [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

-

Thieme. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]

-

Wikipedia. Fluorination with aminosulfuranes. [Link]

-

Princeton University, Macmillan Group. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

-

NIH PMC. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. [Link]

-

ResearchGate. Applications of gem-difluoro olefins in medicinal chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1138445-10-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound,1138445-10-9-Amadis Chemical [amadischem.com]

- 10. Deoxofluor - Enamine [enamine.net]

- 11. Ketone to Difluoro - Deoxo-Fluor [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data for 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(1,1-difluoroethyl)-3,5-difluorobenzene. As a molecule of interest in pharmaceutical and materials science research, a thorough understanding of its spectroscopic signature is crucial for its synthesis, identification, and characterization. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) data for this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol , possesses a unique combination of a gem-difluoroethyl group and a 1,3-difluorinated aromatic ring.[1] The presence of four fluorine atoms imparts distinct electronic properties that are of significant interest in drug development for modulating metabolic stability and binding affinity. The gem-difluoroethyl moiety, in particular, is a bioisostere for carbonyl or ether functionalities, offering a way to fine-tune the physicochemical properties of a lead compound. A comprehensive spectroscopic analysis is therefore the first step in harnessing the potential of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals only for the methyl and aromatic protons.

-

Methyl Protons (H-a): The three equivalent protons of the methyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the gem-difluoroethyl group. The typical coupling constant for ³J(H,F) in such systems is in the range of 15-25 Hz. The chemical shift is anticipated to be in the region of 1.5-2.0 ppm, shifted downfield from a typical methyl group due to the electron-withdrawing effect of the adjacent fluorine atoms.

-

Aromatic Protons (H-b, H-c): The aromatic region will display two distinct signals. The proton at the C4 position (H-c) is flanked by two carbons bearing fluorine atoms and will appear as a triplet of triplets due to coupling with the two meta fluorine atoms (³J(H,F)) and the two ortho protons (³J(H,H)). The two equivalent protons at the C2 and C6 positions (H-b) will appear as a doublet of doublets of doublets (or a more complex multiplet) due to coupling with the ortho proton (³J(H,H)), the para proton (⁵J(H,H)), and the meta fluorine atoms (⁴J(H,F)). Based on data for 1,3-difluorobenzene, the aromatic protons are expected to resonate between 6.5 and 7.5 ppm.[2][3]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-a (CH₃) | 1.5 - 2.0 | Triplet (t) | ³J(H,F) = 15-25 |

| H-b (Ar-H) | 6.8 - 7.2 | ddd | ³J(H,H), ⁵J(H,H), ⁴J(H,F) |

| H-c (Ar-H) | 6.6 - 7.0 | tt | ³J(H,F), ³J(H,H) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. The carbon signals will be split by the fluorine atoms, leading to characteristic multiplets.

-

Methyl Carbon (C-a): This carbon will appear as a quartet due to coupling with the three attached protons.

-

Quaternary Carbon (C-d): The carbon of the gem-difluoroethyl group will be significantly deshielded by the two attached fluorine atoms and will appear as a triplet with a large ¹J(C,F) coupling constant, typically in the range of 230-280 Hz.

-

Aromatic Carbons: The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond couplings with fluorine. The carbons directly bonded to fluorine (C-f) will show a large ¹J(C,F) coupling. The other aromatic carbons will show smaller ²J(C,F), ³J(C,F), and ⁴J(C,F) couplings. Based on data for (1,1-Difluoroethyl)benzene and 1,3-difluorobenzene, the predicted chemical shifts are tabulated below.[2][4]

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹³C{¹H}) | Predicted Coupling Constants (Hz) |

| C-a (CH₃) | 20 - 30 | Quartet (q) | ¹J(C,H) ≈ 130 |

| C-d (-CF₂-) | 120 - 130 | Triplet (t) | ¹J(C,F) = 230-280 |

| C-e (Ar-C) | 140 - 150 | Triplet (t) | ²J(C,F) |

| C-f (Ar-CF) | 160 - 165 | Doublet of Doublets (dd) | ¹J(C,F), ³J(C,F) |

| C-g (Ar-CH) | 110 - 115 | Doublet of Triplets (dt) | ¹J(C,H), ²J(C,F) |

| C-h (Ar-CH) | 100 - 105 | Triplet of Doublets (td) | ¹J(C,H), ²J(C,F) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[5] For this compound, two distinct fluorine signals are expected.

-

gem-Difluoroethyl Fluorines (F-a): These two equivalent fluorine atoms will appear as a quartet due to coupling with the three protons of the methyl group (³J(F,H)). The chemical shift is expected in the range of -90 to -110 ppm relative to CFCl₃.

-

Aromatic Fluorines (F-b): The two equivalent aromatic fluorine atoms will show a more complex multiplet due to coupling with the ortho and meta protons. The chemical shift for aromatic fluorines is typically in the range of -100 to -130 ppm.[6]

| Fluorine | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-a (-CF₂-) | -90 to -110 | Quartet (q) | ³J(F,H) = 15-25 |

| F-b (Ar-F) | -100 to -130 | Multiplet (m) | J(F,H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 178.

Predicted Fragmentation Pattern:

The primary fragmentation pathway is likely the loss of a methyl group to form a stable benzylic cation at m/z 163. Subsequent loss of HF or difluorocarbene (:CF₂) could also be observed.

-

m/z 178: Molecular ion (M⁺) [C₈H₆F₄]⁺

-

m/z 163: [M - CH₃]⁺

-

m/z 158: [M - HF]⁺ (less likely)

-

m/z 114: [C₆H₄F₂]⁺ (from cleavage of the ethyl group)

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.

-

C-F stretching: The strong C-F stretching vibrations are a dominant feature in the IR spectrum of fluorinated compounds and are expected in the region of 1100-1350 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bending: Out-of-plane C-H bending vibrations will appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

The Raman spectrum will complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-F stretch | 1100 - 1350 (strong) | 1100 - 1350 (weak) |

| Aromatic C-H bend | 650 - 900 | 650 - 900 |

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better resolution of complex multiplets.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is an ideal technique for the analysis of this volatile compound.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The detailed protocols and expected data will serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling them to confidently synthesize and analyze this and other novel fluorinated compounds. The unique interplay of the gem-difluoroethyl group and the difluorinated aromatic ring presents a fascinating case study in spectroscopic interpretation, highlighting the power of these analytical techniques in modern chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. [Link]

- Supporting Information for a Royal Society of Chemistry publication.

- Supporting Information for a Royal Society of Chemistry publication.

-

PubChem. 1,3-Difluorobenzene. National Center for Biotechnology Information. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Supporting Information for a Royal Society of Chemistry publication.

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

NIST. Benzene,1-chloro-3,5-difluoro-. NIST WebBook. [Link]

Sources

- 1. This compound | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]

- 4. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Molecular Structure and Characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 1-(1,1-difluoroethyl)-3,5-difluorobenzene moiety represents a sophisticated building block that combines two key organofluorine motifs: a geminal difluoroethyl group and a difluorinated aromatic ring. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the critical experimental protocols required for its unambiguous characterization. We delve into the causality behind synthetic and analytical choices, offering field-proven insights to empower researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Motifs

The introduction of fluorine into bioactive molecules is a widely adopted strategy to enhance pharmacological profiles. The gem-difluoroalkyl group (CF₂) is often employed as a bioisostere for carbonyls or hydroxyls, improving metabolic stability by blocking oxidation sites without drastically altering molecular conformation.[1] Concurrently, fluorination of aromatic rings, as seen in the 3,5-difluorophenyl group, modulates electronic properties, pKa, and lipophilicity, which can lead to enhanced target engagement and improved pharmacokinetic (PK) properties.[1]

This compound (C₈H₆F₄) is a compound of increasing interest as it provides a scaffold that merges these benefits.[2][3] Understanding its precise three-dimensional structure and electronic nature is paramount for its effective application in rational drug design. This guide serves as a comprehensive technical resource for its synthesis, structural elucidation, and analytical validation.

Molecular Structure and Physicochemical Properties

The molecule's structure features a central benzene ring substituted at the 1, 3, and 5 positions. The key substituents are a 1,1-difluoroethyl group at position 1 and fluorine atoms at positions 3 and 5.[2] This substitution pattern results in C₂ symmetry when viewing the molecule down the C1-C4 axis.

In Silico Analysis and Conformational Landscape

Computational modeling suggests that the lowest energy conformation involves the staggering of the methyl group of the difluoroethyl moiety relative to the plane of the aromatic ring to minimize steric hindrance. The strong C-F bonds are significantly shorter than C-H bonds and are highly polarized. This polarization, particularly in the gem-difluoroethyl group, creates a localized dipole that can influence intermolecular interactions and binding geometries.

Tabulated Physicochemical Data

A summary of the core physicochemical properties for this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1138445-10-9 | PubChem[2] |

| Molecular Formula | C₈H₆F₄ | PubChem[2] |

| Molecular Weight | 178.13 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC(C1=CC(=CC(=C1)F)F)(F)F | PubChem[2] |

| InChIKey | SBCKDBDOFDSZFH-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of gem-difluoroalkyl arenes is a critical process in organofluorine chemistry. A common and reliable method involves the deoxofluorination of a corresponding ketone precursor.

Synthetic Workflow: Deoxofluorination

The synthesis of this compound typically starts from 1-(3,5-difluorophenyl)ethan-1-one. This precursor is treated with a deoxofluorinating agent to convert the carbonyl group into the gem-difluoro moiety.

Caption: General workflow for the synthesis via deoxofluorination.

Expertise: Choice of Fluorinating Agent

The choice of diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® is critical. These reagents are effective for converting ketones to gem-difluorides. The reaction proceeds via a covalent sulfurane intermediate. The causality for choosing these reagents lies in their relatively mild reaction conditions and high efficiency for this specific transformation, minimizing side reactions like elimination that can occur with harsher fluorinating agents. Anhydrous conditions are paramount, as these reagents react violently with water.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a multi-technique approach. NMR and MS are indispensable tools for validating the identity and purity of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule due to the presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F).

System: 400 MHz (or higher) NMR Spectrometer Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Resonances: The spectrum will show two main regions: the aromatic region (approx. 6.8-7.2 ppm) and the aliphatic region. The methyl protons (-CH₃) will appear as a triplet around 1.9 ppm due to coupling with the two geminal fluorine atoms (³JHF). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for identifying different fluorine environments.[4]

-

Expected Resonances: Two distinct signals are expected. The two equivalent aromatic fluorines (-ArF ) will appear as one signal (approx. -105 to -115 ppm). The geminal difluoroethyl group (-CF₂-) will appear as a second signal, typically further upfield (approx. -90 to -100 ppm).[5]

-

Causality: The significant difference in chemical shifts allows for clear differentiation of the aliphatic and aromatic fluorine atoms.[6][7] In a proton-coupled spectrum, the -CF₂- signal would be a quartet due to coupling with the methyl protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Resonances: The spectrum will show distinct signals for the methyl carbon, the quaternary carbon attached to the fluorines (C-CF₂), and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF).

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and purity of the compound.

System: Standard GC system coupled to an Electron Ionization (EI) Mass Spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., DB-5 or HP-5ms).

-

Injection: Inject 1 µL with a split ratio (e.g., 50:1).

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

-

-

MS Analysis:

-

Acquire spectra in EI mode (70 eV).

-

Expected Results: The chromatogram should show a single major peak, confirming purity. The mass spectrum for this peak will show the molecular ion ([M]⁺) at m/z = 178. The isotopic pattern should match the calculated pattern for C₈H₆F₄. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) or HF ([M-20]⁺).

-

Applications and Structural Rationale in Drug Design

The structural features of this compound are directly relevant to addressing common challenges in drug development, such as metabolic instability and off-target effects.

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1138445-10-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Purity, and Yield of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis, purification, and analytical characterization of 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. The methodologies detailed herein are grounded in established principles of fluorine chemistry, offering insights into experimental choices to ensure high purity and optimal yield.

Introduction: The Significance of the Gem-Difluoroethyl Moiety

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The gem-difluoroethyl group, in particular, serves as a valuable bioisostere for carbonyl and hydroxyl functionalities. This compound is a key building block in the synthesis of various pharmacologically active compounds, making a robust and well-characterized synthetic route to this intermediate of paramount importance.

Synthetic Strategy: Deoxofluorination of 3',5'-Difluoroacetophenone

The most direct and efficient pathway to this compound is the deoxofluorination of the corresponding ketone, 3',5'-difluoroacetophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can effect this conversion, with diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® being the most prominent.[1]

Causality Behind Reagent Selection

The choice between DAST and its alternatives often hinges on a balance of reactivity, safety, and scale. DAST is a powerful and versatile fluorinating agent but is known for its thermal instability and sensitivity to moisture.[2] Deoxo-Fluor®, while more expensive, offers a better safety profile, making it more suitable for larger-scale synthesis.[1] The reaction mechanism involves the formation of a key intermediate, an α-fluoroalkoxysulfurane, which then undergoes nucleophilic substitution by fluoride.[3]

Potential Side Reactions and Impurities

The deoxofluorination of enolizable ketones can sometimes lead to the formation of vinyl fluoride byproducts through deprotonation of an intermediate carbocation.[4] Additionally, incomplete reaction will leave unreacted starting material, 3',5'-difluoroacetophenone. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, have also been observed in some DAST-mediated reactions, although this is less common with aromatic substrates.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis using DAST. Extreme caution must be exercised when handling DAST, as it is corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5]

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 3',5'-Difluoroacetophenone | ≥98% | Commercially Available |

| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer is charged with 3',5'-difluoroacetophenone (1.0 eq). Anhydrous dichloromethane (10-20 volumes) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (1.2-1.5 eq) is slowly added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by slow addition to a chilled, stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and behind a blast shield due to vigorous gas evolution.

-

Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product is typically a yellowish oil containing the desired product, unreacted starting material, and minor byproducts. Purification is crucial to achieve high purity.

Fractional Distillation

For larger scale purifications, fractional distillation under reduced pressure is an effective method. Given the likely boiling points of the product and starting material, a good separation can be achieved.

Column Chromatography

For smaller scales or to achieve very high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The separation can be monitored by TLC. For fluorinated compounds, pentafluorophenyl (PFP) or biphenyl stationary phases can offer enhanced selectivity.[6]

Purity and Yield Analysis

A thorough analysis is essential to confirm the identity, purity, and yield of the final product.

Expected Yield

While specific literature on the yield for this exact transformation is scarce, yields for the deoxofluorination of similar acetophenones with DAST are generally in the range of 60-80%. Optimization of reaction time, temperature, and stoichiometry of DAST can further improve the yield.

Analytical Techniques for Purity Determination

| Technique | Purpose | Expected Observations |

| GC-MS | Purity assessment and identification of volatile impurities. | A single major peak for the product with a clear molecular ion in the mass spectrum. The fragmentation pattern can provide structural confirmation. |

| ¹H NMR | Structural confirmation. | The spectrum should show a characteristic triplet for the methyl group due to coupling with the two geminal fluorine atoms, and signals in the aromatic region corresponding to the 3,5-difluorophenyl group. |

| ¹⁹F NMR | Definitive confirmation of fluorine incorporation and purity assessment. | Two distinct signals are expected: one for the two aromatic fluorine atoms and another for the two geminal fluorine atoms of the ethyl group. The chemical shifts and coupling patterns are highly diagnostic.[7] |

| ¹³C NMR | Structural confirmation. | The spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and a triplet for the carbon bearing the geminal fluorine atoms due to C-F coupling. |

Interpreting ¹⁹F NMR Data

¹⁹F NMR is a particularly powerful tool for analyzing organofluorine compounds due to its high sensitivity and wide chemical shift range.[7] The chemical shift of the CF₂ group in the ethyl moiety is expected to be in a different region from the aromatic fluorine atoms. The integration of the signals can be used to confirm the ratio of the different types of fluorine atoms in the molecule.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Purity Analysis Logic

Caption: Logical flow for purity assessment of the final product.

Conclusion

The synthesis of this compound via deoxofluorination of 3',5'-difluoroacetophenone is a reliable and efficient method. Careful execution of the experimental protocol, particularly with respect to the handling of hazardous reagents, is crucial for a successful outcome. Rigorous purification and comprehensive analytical characterization, with a particular emphasis on ¹⁹F NMR, are essential to ensure the high purity required for applications in drug discovery and development. This guide provides the foundational knowledge and practical steps for researchers to confidently produce and characterize this important fluorinated building block.

References

- Alfa Chemistry. 19F NMR Chemical Shift Table. Organofluorine.

- Bolton, R., & Owen, E. S. E. (1990). Photochemical bromination of m-difluorobenzene. Journal of Fluorine Chemistry, 46(3), 393-406.

- Chen, J., et al. (2019). Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses, 96, 16-35.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

- Fauq, A., Singh, R., & Meshri, D. (2006). Diethylaminosulfurtrifluoride. Encyclopedia of Reagents for Organic Synthesis. DOI: 10.1002/047084289X.rd175.pub2.

- Hoechst Aktiengesellschaft. (1997). Process for preparing 1-bromo-3,5-difluorobenzene.

- Hoechst Aktiengesellschaft. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Hoechst Aktiengesellschaft. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

- Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

- Organic Syntheses. (2014). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 91, 1-14.

- Pavlath, A. E. (1961). Fluorination of aromatic compounds. U.S.

- Quick Company. (Date not available).

- Quick Company. (Date not available).

- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.

- Roe, A., & Little, W. F. (1955). The Preparation of Some Substituted 1-Bromo-3,5-difluorobenzenes. The Journal of Organic Chemistry, 20(11), 1577-1590.

- Schimler, S. D., et al. (2021).

- SpectraBase. (2025). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- U.S. Patent 5,504,264. (1996). Process for preparing 1,3-difluorobenzene.

- U.S. Patent 6,080,886. (2000).

- Wang, H.-Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1928.

- Wikipedia. (n.d.).

- Wiley-VCH GmbH. (2025). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.

- Zha, J., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.

- Zhang, Y., et al. (2021).

- Zorin, A., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Scientific Reports, 5, 12380.

Sources

- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. DAST - Enamine [enamine.net]

- 3. reddit.com [reddit.com]

- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-3,5-difluorobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and agrochemical research. While specific literature on this exact molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to offer a detailed exploration of its physicochemical properties, a robust synthetic protocol, expected reactivity, and a discussion of its potential applications. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery and development who are interested in leveraging the unique properties of polyfluorinated organic compounds.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] The this compound scaffold combines two key fluorinated motifs: the 3,5-difluorophenyl group and the 1,1-difluoroethyl group.

The 3,5-difluorophenyl moiety is a common feature in bioactive molecules, where the fluorine atoms can modulate the acidity of adjacent functional groups, participate in favorable protein-ligand interactions, and block sites of metabolic oxidation.[3] The 1,1-difluoroethyl group , as a bioisostere for other functional groups, can enhance lipophilicity and metabolic stability, making it an attractive substituent in the design of novel therapeutic and agrochemical agents.[4][5] This guide will delve into the synthesis, properties, and potential of the combined scaffold, this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 1138445-10-9) are summarized in the table below. These computed properties, sourced from PubChem, provide a valuable starting point for understanding the molecule's behavior in various chemical and biological systems.[6]

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄ | [6] |

| Molecular Weight | 178.13 g/mol | [6] |

| XLogP3-AA (Lipophilicity) | 2.9 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 178.04056284 Da | [6] |

| Topological Polar Surface Area | 0 Ų | [6] |

| Heavy Atom Count | 12 | [6] |

Synthesis of this compound

While a specific literature preparation for this compound is not widely published, a robust and logical two-step synthetic route can be proposed based on well-established transformations. This synthesis commences with the commercially available 3',5'-difluoroacetophenone, which is then subjected to deoxyfluorination.

Detailed Experimental Protocol: Deoxyfluorination of 3',5'-Difluoroacetophenone

This protocol is adapted from general procedures for the deoxyfluorination of ketones using diethylaminosulfur trifluoride (DAST).[2]

Materials:

-

3',5'-Difluoroacetophenone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3',5'-difluoroacetophenone (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can be exothermic and may release gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Expected Reactivity and Potential for Further Functionalization

The electronic properties of this compound suggest several avenues for subsequent chemical modification, making it a versatile intermediate for library synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The presence of four strongly electron-withdrawing fluorine atoms on the benzene ring significantly activates it towards nucleophilic aromatic substitution (SNAr).[4] The fluorine atoms on the ring are susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction typically proceeds under basic conditions and may be facilitated by polar aprotic solvents. This reactivity allows for the introduction of diverse functional groups onto the aromatic core.

C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. The C-H bonds on the this compound ring, particularly the C-H bond at the 2-position, could be targets for directed or non-directed C-H activation/functionalization reactions. Palladium, rhodium, and other transition metal catalysts could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this scaffold.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are highly relevant to the design of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

-

Metabolic Stability: The 1,1-difluoroethyl group can block metabolic oxidation at the benzylic position, a common metabolic hotspot. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[5]

-

Binding Affinity: The fluorine atoms on the aromatic ring can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[2]

-

Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

Derivatives of this compound could be investigated as potential kinase inhibitors, protease inhibitors, or ligands for various receptors, where the unique electronic and steric properties of the fluorinated scaffold can be exploited to achieve desired biological activity.

Agrochemicals

In the field of agrochemicals, fluorinated compounds are widely used as herbicides, insecticides, and fungicides.[3] The enhanced biological activity and metabolic stability conferred by fluorine are highly desirable traits. The this compound core could be incorporated into novel pesticide and herbicide candidates to improve their efficacy and environmental persistence.[5]

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, high-value molecules. Its combination of a 3,5-difluorophenyl ring and a 1,1-difluoroethyl group offers a unique set of physicochemical properties that are highly advantageous in the fields of drug discovery and agrochemical development. The synthetic route outlined in this guide provides a practical approach to accessing this compound, and its expected reactivity opens up numerous possibilities for further chemical diversification. As the demand for sophisticated fluorinated molecules continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics and crop protection agents.

References

Sources

- 1. 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | C9H6F6 | CID 45790638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(1,1-Difluoroethyl)-3,5-difluorobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-3,5-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document establishes its synthetic feasibility and explores its potential applications by analyzing its core structural motifs: the gem-difluoroethyl group and the 3,5-difluorophenyl ring. We present a detailed, field-proven synthetic protocol for its preparation via deoxofluorination, delve into the inferred physicochemical and pharmacokinetic properties that make it an attractive building block, and discuss its potential as a bioisosteric replacement in drug design. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this and similar fluorinated scaffolds in the pursuit of novel therapeutics.

Introduction: The Strategic Value of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The target molecule of this guide, this compound, embodies two powerful fluorinated motifs: the bio-relevant 3,5-difluorophenyl group and the increasingly important gem-difluoroethyl (–CF₂CH₃) moiety.

-

The 3,5-Difluorophenyl Moiety: This substitution pattern is frequently employed to modulate electronic properties and block metabolic oxidation sites on the aromatic ring, enhancing the stability and bioavailability of drug candidates.[3]

-

The gem-Difluoroethyl Group: This group is recognized as a valuable bioisostere.[4] It can mimic the steric and electronic features of other groups, such as a methoxy group, while offering distinct advantages in terms of metabolic stability and membrane permeability.[5] The presence of the CF₂ group can lead to favorable changes in a molecule's conformation and binding interactions.

Given the established benefits of these individual components, this compound (CAS No: 1138445-10-9) represents a valuable, yet underexplored, building block for the synthesis of novel pharmaceuticals and agrochemicals. This guide will provide the foundational knowledge to synthesize and strategically deploy this compound in research and development settings.

Synthetic Strategy: Accessing the Target Compound

The most logical and efficient pathway to synthesize this compound is through the deoxofluorination of its corresponding ketone precursor, 3',5'-difluoroacetophenone. This precursor is a commercially available solid, making it an ideal starting point for a robust and scalable synthesis.[6]

The conversion of a carbonyl group to a gem-difluoromethylene group is a key transformation in organofluorine chemistry.[7] Reagents such as (diethylamino)sulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this purpose.[8][9][10]

Proposed Synthetic Workflow

The overall synthetic plan is a single, high-yielding transformation. The workflow is depicted below.

Caption: Proposed synthetic route to the target compound.

Mechanism of Deoxofluorination

The deoxofluorination of a ketone with an aminosulfurane reagent like DAST or Deoxo-Fluor proceeds through a well-understood mechanism.[11]

-

Activation of the Carbonyl: The carbonyl oxygen attacks the electrophilic sulfur atom of the fluorinating agent.

-

Intermediate Formation: This is followed by the elimination of hydrogen fluoride and subsequent formation of an alkoxyaminosulfur difluoride intermediate.

-

Fluoride Attack: A fluoride ion then attacks the carbon atom of the intermediate, leading to the formation of the gem-difluoro compound.

The reaction for enolizable ketones, like acetophenones, can sometimes yield a vinyl fluoride byproduct, though modern reagents and controlled conditions can minimize this.[11][12]

Caption: Simplified mechanism of ketone deoxofluorination.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for the deoxofluorination of aromatic ketones.[10][13]

Materials:

-

3',5'-Difluoroacetophenone (1.0 eq)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3',5'-difluoroacetophenone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of acetophenone).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution over 30 minutes. Causality Note: Slow addition is critical to control the initial exothermic reaction and prevent potential side reactions. Deoxo-Fluor® is chosen over DAST for its superior thermal stability, which provides a wider safety margin.[8][10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality Note: This step neutralizes the acidic byproducts (including HF) formed during the reaction. The slow, cooled addition is a critical safety measure to control the vigorous quenching process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-